

Retrosynthesis and Strategic Synthesis of 8-bromo-4-(hydroxymethyl)quinoline

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Compound of Interest

Compound Name: (8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447

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Executive Summary

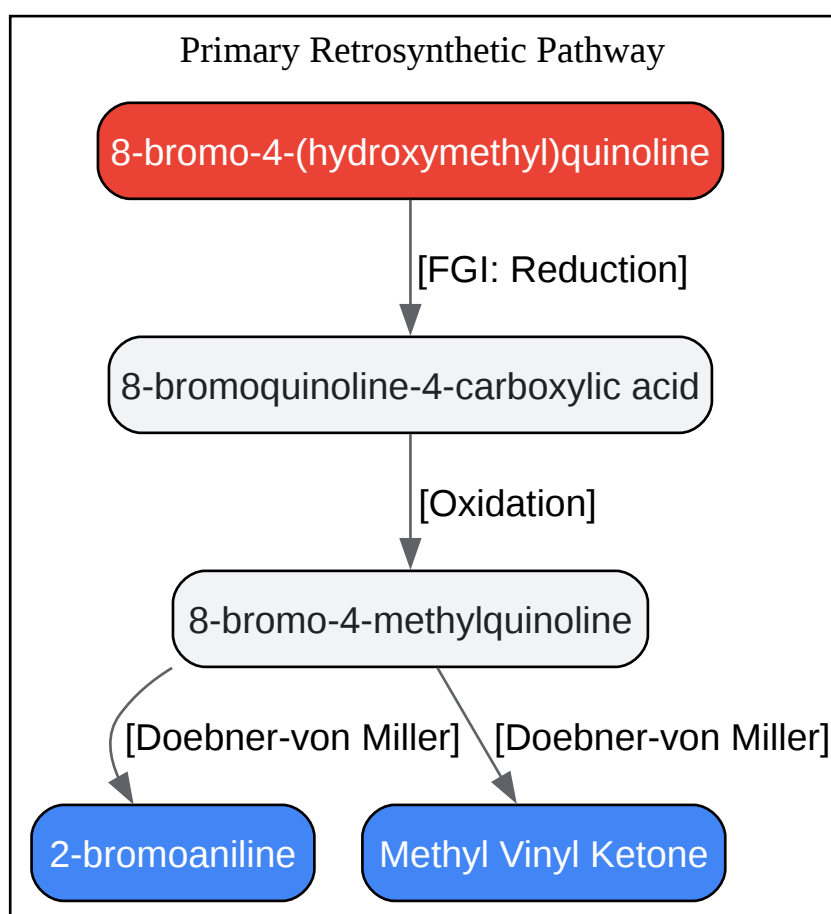
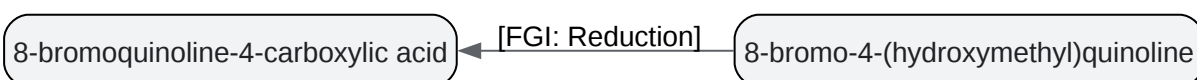
8-bromo-4-(hydroxymethyl)quinoline is a valuable heterocyclic scaffold, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its strategic importance lies in the specific arrangement of its functional groups: the nucleophilic hydroxymethyl group at the C4 position, the synthetically versatile bromine atom at the C8 position, and the foundational quinoline core, which is a known pharmacophore. This guide provides a comprehensive analysis of the retrosynthesis of this target molecule, elucidating two primary synthetic strategies. The core of this document details a robust, stepwise approach commencing with a Doebner-von Miller cyclization, followed by side-chain oxidation and subsequent reduction. An alternative, more convergent three-component Doebner synthesis is also presented as a modern and efficient alternative. This document is intended for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic and field-proven insights required for successful synthesis.

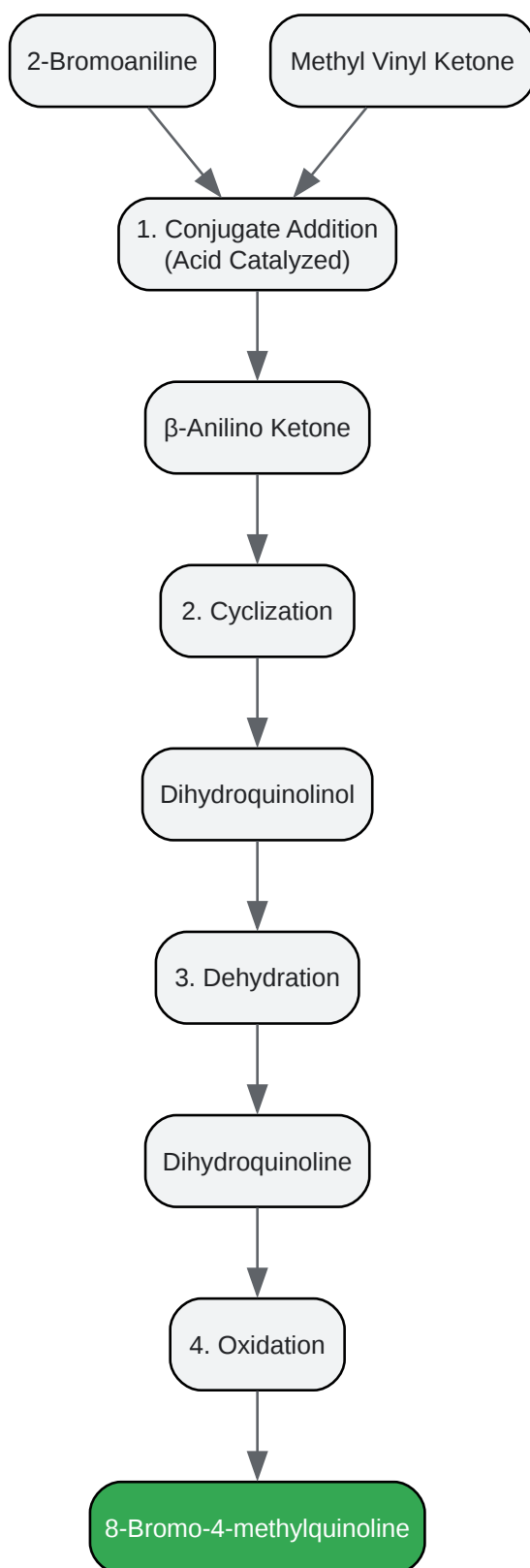
Strategic Retrosynthetic Analysis

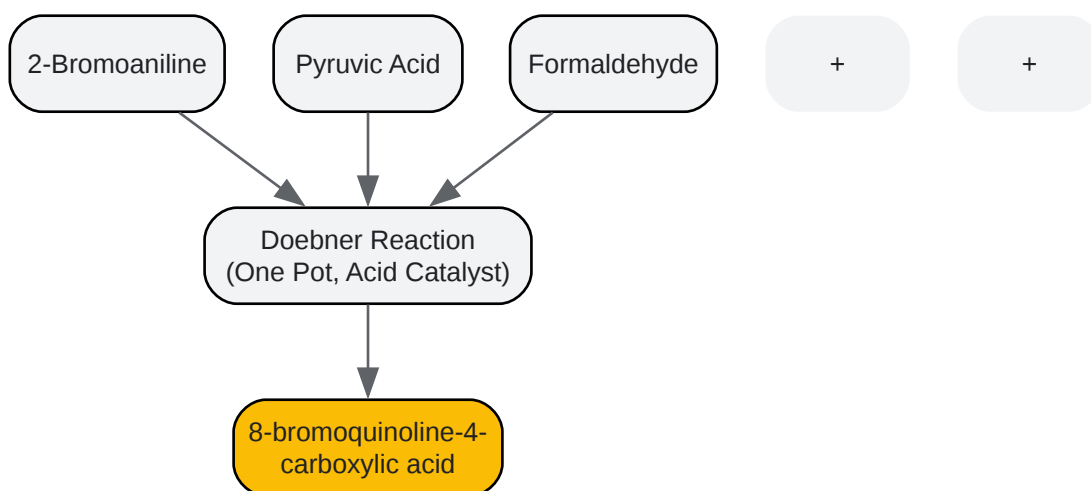
The design of a viable synthetic route begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis for 8-bromo-4-(hydroxymethyl)quinoline focuses on identifying key bond disconnections that lead to readily available and reactive starting materials.

Initial Disconnection: Functional Group Interconversion (FGI)

The primary alcohol in the target molecule is a prime candidate for a functional group interconversion (FGI). Alcohols are commonly synthesized via the reduction of more oxidized carbonyl functionalities. The most logical precursor is therefore 8-bromoquinoline-4-carboxylic acid. This intermediate is synthetically advantageous as carboxylic acids are generally stable, crystalline solids that are easier to purify than the corresponding aldehydes, and their reduction is a well-established, high-yielding transformation.







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